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Compound of Interest

Compound Name: tin-120

Cat. No.: B083160

A Note on Tin-120: It is a common misconception that Tin-120 (12°Sn), being the most
abundant isotope of tin, is suitable for Nuclear Magnetic Resonance (NMR) studies. However,
the principles of NMR spectroscopy require atomic nuclei to possess a non-zero nuclear spin.
Isotopes with even mass numbers, such as 12°Sn, have a nuclear spin of 0 and are therefore
NMR-inactive.[1]

Fortunately, tin possesses three stable isotopes with a nuclear spin of 1/2 that are NMR-active:
193N, 117Sn, and 115Sn.[2] Among these, 119Sn is the most frequently studied due to its higher
natural abundance and greater sensitivity.[2][3] These application notes and protocols will,
therefore, focus on the practical use of these NMR-active isotopes, primarily 11°Sn, for
researchers, scientists, and professionals in drug development.

Application Notes
Applications in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical tool in the pharmaceutical industry, providing
critical insights from initial hit identification to final product characterization.[4][5][6][7] While not
as common as 'H or 13C NMR, 119Sn NMR offers specialized applications, particularly for tin-
containing compounds.

 Structural Elucidation: For organotin compounds or metal-based drug candidates containing
tin, 119Sn NMR is a powerful technique for confirming molecular structure, determining the
coordination environment of the tin center, and identifying impurities.[4]
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Binding Studies: NMR can provide atomic-level details on the interactions between a drug
candidate and its biological target.[7][8][9] 1°Snh NMR can be employed to study the binding
of tin-containing molecules to proteins or nucleic acids by observing changes in the tin
chemical shift upon interaction.

Formulation and Stability: NMR is used to analyze the composition of drug products and
identify degradation products during stability studies.[4] For formulations containing tin-based
excipients or active ingredients, 12°Sn NMR can track the chemical integrity of the tin species
over time.

Applications in Materials Science

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of
inorganic materials where solution-state methods are not applicable.[10]

Catalysts and Zeolites: 12°Sn ssNMR provides detailed information about the local
environment of tin atoms incorporated into catalytic frameworks, such as zeolites.[10] It can
distinguish between different coordination states and help elucidate the nature of active sites.

Polymers and Glasses: In tin-containing polymers or glasses, 11°Sn ssNMR can probe the
connectivity and local geometry around the tin centers, offering insights into the material's
bulk properties.[10]

Perovskites and Oxides: This technique is used to study the structure of advanced materials
like tin halide perovskites and ternary tin oxides.[10][11] It can identify different
crystallographic sites, characterize structural distortions, and detect degradation products.
[12]

Applications in Inorganic and Organometallic Chemistry

The primary application of tin NMR lies in the structural characterization of inorganic and
organometallic tin compounds.[2][3][13][14][15]

e Coordination Chemistry: The 11°Sn chemical shift is highly sensitive to the coordination
number and geometry of the tin atom, making it an excellent probe for studying coordination
compounds in solution.[13]
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o Structural Analysis: Scalar (J) coupling between tin and other NMR-active nuclei (e.g., *H,
13C, 31p, 19F) provides definitive information about bonding and molecular connectivity.[2][3]

e Dynamic Processes: Variable-temperature (VT) NMR experiments can be used to study
dynamic processes such as ligand exchange, fluxionality in molecules, and chemical
equilibria by observing changes in chemical shifts and linewidths.[13]

Quantitative Data Summary

The following tables summarize key NMR parameters for the active tin isotopes.

Table 1: NMR Properties of Active Tin Isotopes

Gyromagne Resonance

Natural . . Relative
. tic Ratio Frequency L
Isotope Abundance Spin (l) Sensitivity
(107rad T-*  (MHz) at
(%) (vs. 'H)
s™) 11.744T
155n 0.34 1/2 -8.8013 163.498 3.50 x 102
1179n 7.68 1/2 -9.5888 178.126 4,52 x 1072
195n 8.59 1/2 -10.0317 186.362 5.18 x 1072

Data sourced from IMSERC, Northwestern University.[3]

Table 2: lllustrative 11°Sn Chemical Shift Ranges for Various Compound Classes
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Typical Chemical Shift

Compound Class Coordination Number
Range (ppm)

Organotin(lV) Halides

4 +160 to 0
(R3SnX)
Tetraorganotins (RaSn) 4 +40 to -160
Diorganotin(lV) Dihalides

4-6 +210 to -230
(R2SnXz2)
Organotin(IV) Hydrides

9 (V) Ry 4 -80 to -220

(R3SnH)
Stannocenes (Sn(ll)) - -700 to -2200

Chemical shifts are referenced to tetramethyltin (SnMeas) at 0 ppm. Ranges are approximate.[2]

[3]

Table 3: Representative 119Sn Scalar Coupling Constants (J)

Typical Frequency Range

Coupling Nuclei Coupling Type

(Hz)
19Gn-1H 13 1750 - 3000
19Gn-1H 2J ~50
119G-13C 1] 1200 - 1500
119Gn-19F 1 130 - 2000
119G -3Lp 1] 50 - 2400

Data sourced from the University of Ottawa.[2]

Experimental Protocols

Protocol 1: Solution-State **°*Sn NMR of an Organotin
Compound
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Obijective: To acquire a one-dimensional 11°Sn{*H} NMR spectrum for structural characterization
of a routine organotin compound.

Workflow Diagram:
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Caption: General workflow for a solution-state NMR experiment.
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. Materials & Equipment

Organotin compound (50-100 mg for good signal-to-noise)

High-purity deuterated solvent (e.g., CDClsz, CsDs, DMSO-ds).[16][17]

5 mm NMR tubes (ensure they are clean and dry).[18][19]

Glass Pasteur pipette and filter plug (e.g., glass wool or a Kimwipe piece).[18][19][20]

External reference standard: Tetramethyltin (SnMeas) in a sealed capillary, if not referencing
electronically.[3]

NMR Spectrometer with a broadband probe.

. Sample Preparation

Weigh approximately 50-100 mg of the solid sample. For a liquid sample, use 1-2 drops.[17]

Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a small vial.[20]

Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[19]

Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter,
which can degrade spectral quality.[19][20] The final sample height should be 4-5 cm.[16][18]

Cap the NMR tube securely and label it clearly.[16][20]

. Instrument Setup & Data Acquisition

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent and perform magnetic field shimming to
optimize homogeneity.[21]

Tune the probe to the 11°Sn frequency (e.g., ~186.4 MHz on an 11.7 T / 500 MHz
spectrometer).[3]
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e Load a standard 1°Sn acquisition parameter set and adjust as needed. Key parameters are

listed in Table 4.

Table 4: Recommended Acquisition Parameters for 12°Sn NMR

Parameter

Pulse Program

Recommended Value

zgpg30 or similar (proton-
gated decoupling)

Rationale

Provides 'H decoupling
during acquisition only,
minimizing negative NOE
effects.[3]

Pulse Width (p1)

30-45¢ flip angle

A smaller flip angle allows for a
shorter relaxation delay,

improving time efficiency.

Spectral Width (sw)

~500-1000 ppm (e.g., ~93 -
186 kHz)

The chemical shift range of tin
is very wide.[2][3] Adjust based
on the expected compound

class.

Acquisition Time (aq)

05-10s

Governs digital resolution. A
longer time provides better
resolution.[22][23]

Relaxation Delay (d1)

5-10s

Tin nuclei can have long T
relaxation times.[24] This delay
must be sufficient to allow for
full relaxation and ensure

gquantitative accuracy.[25]

Number of Scans (ns)

64 to 1024+

Depends on sample
concentration. More scans are
needed for dilute samples to
improve the signal-to-noise
ratio.[23]

| Temperature | 298 K (or as required) | Maintain a stable temperature.[26] |

 Start the acquisition.
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4. Data Processing

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform zero-order and first-order phase correction.

o Apply a baseline correction algorithm.

o Reference the spectrum. Use the absolute frequency reference (Xi scale) or an external
standard (SnMea at 0 ppm).[3]

» Analyze the resulting spectrum for chemical shifts, multiplicities, and coupling constants.

Protocol 2: Solid-State *°Snh MAS NMR of an Inorganic
Material

Objective: To characterize the local coordination environments of tin in a powdered solid

material using Magic Angle Spinning (MAS).

Logic Diagram for Experiment Selection:
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Caption: Decision tree for selecting a suitable tin NMR experiment.
1. Materials & Equipment

Powdered inorganic sample (e.g., tin oxide, zeolite).

Solid-state NMR rotor (e.g., 4 mm ZrOz).

Rotor packing tools.

Solid-state NMR spectrometer equipped with a MAS probe.
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. Sample Preparation
Ensure the sample is a fine, dry powder.

Carefully pack the sample into the MAS rotor, ensuring it is balanced and free of air pockets.
This is critical for stable spinning.

Securely cap the rotor.
. Instrument Setup & Data Acquisition
Insert the rotor into the MAS probe.

Set the magic angle (54.74°) precisely. This is often done by optimizing the signal of a
standard sample like KBr.

Spin the sample to the desired MAS rate (e.g., 10-15 kHz). Higher spinning rates help
average out anisotropies and resolve different tin sites.

Tune the probe to the 11°Sn frequency.
Select an appropriate pulse sequence:

o Direct Polarization (DP-MAS): A simple pulse-acquire experiment. It is quantitative but
may require long experiment times if T1 is long.

o Cross-Polarization (CP-MAS): Transfers magnetization from abundant spins (like tH) to
1195n, This enhances sensitivity but is not inherently quantitative. It is only effective if
protons are in close proximity to the tin atoms.

Set key acquisition parameters (typical values):
o Pulse Width: Calibrated 90° pulse.

o Spectral Width: 1000-2000 ppm, to cover a wide range of possible solid-state
environments.
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o Recycle Delay: Must be > 5 * T1. T1 values in solids can be very long (seconds to
minutes).

o Contact Time (for CP-MAS): 1-10 ms, requires optimization.

o Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Processing

o Apply Fourier transformation and phase correction.

o Reference the spectrum using a known solid secondary standard.

e Analyze the spectrum for isotropic chemical shifts and spinning sidebands. The positions of
the isotropic peaks reveal the different chemical environments of tin in the solid.
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Caption: T1 relaxation is the process of magnetization returning to equilibrium along the z-axis.
[24][27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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